molecular formula C6H13NO3 B051623 (2r,3s)-2-amino-3-hydroxyhexanoic Acid CAS No. 59286-25-8

(2r,3s)-2-amino-3-hydroxyhexanoic Acid

Cat. No. B051623
CAS RN: 59286-25-8
M. Wt: 147.17 g/mol
InChI Key: ONTYPWROJNTIRE-CRCLSJGQSA-N
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Description

Amino acids are organic compounds that contain amine (-NH2) and carboxyl (-COOH) functional groups, along with a side chain (R group) specific to each amino acid . Hydroxy acids are organic compounds that contain at least one hydroxyl group (-OH) and one carboxyl group (-COOH) .


Molecular Structure Analysis

The molecular structure of a compound like “(2r,3s)-2-amino-3-hydroxyhexanoic Acid” would likely involve a six-carbon chain, with an amino group attached to the second carbon and a hydroxyl group attached to the third carbon .


Chemical Reactions Analysis

Amino acids and hydroxy acids can participate in a variety of chemical reactions. They can act as both acids and bases, and can undergo reactions such as condensation to form peptides and esterification to form esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(2r,3s)-2-amino-3-hydroxyhexanoic Acid” would depend on its specific structure. Factors such as the presence and position of functional groups, the length of the carbon chain, and the specific stereochemistry can all influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

  • Isolation and Characterization :

    • (2R,3S)-2-amino-3-hydroxyhexanoic Acid and its isomers were isolated and characterized from Tricholomopsis rutilans, a fungus. These compounds were analyzed for their chemical properties and configurations (Niimura & Hatanaka, 1974).
  • Synthesis and Applications in Organic Chemistry :

    • Enantiopure derivatives of (2R,3S)-2-amino-3-hydroxyhexanoic Acid were synthesized from L-aspartic and L-glutamic acids. These compounds have potential applications in stereodivergent synthesis and organic chemistry (Andrés et al., 2003).
  • Pharmaceutical Research :

    • Derivatives of this amino acid were studied for their ability to inhibit renin, an enzyme involved in blood pressure regulation. This research is significant for developing new treatments for hypertension (Johnson, 1982).
  • Antidyslipidemic and Antioxidant Activity :

    • 2-amino-5-hydroxyhexanoic acid isolated from Crotalaria juncea seeds exhibited lipid-lowering and antioxidant activities in in vivo experiments. This discovery is important for developing natural therapies for managing dyslipidemia and oxidative stress (Prasad et al., 2013).
  • Potential in Biochemical Research :

    • This amino acid and related compounds were identified in the fruiting bodies of Amanita miculifera, a mushroom species. Understanding these compounds' biosynthetic routes provides insights into fungal biochemistry and potential applications in drug discovery (Hatanaka et al., 1999).
  • Biotechnological Applications :

    • The biotechnological production of related oxo- and hydroxycarboxylic acids, including (2R,3S)-isocitric acid, shows potential for green chemistry and organic synthesis. These microbial products can be used as building blocks for various chemical transformations (Aurich et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound like “(2r,3s)-2-amino-3-hydroxyhexanoic Acid” would depend on its specific properties. Some amino acids and hydroxy acids are naturally occurring and are generally considered safe, but others may be toxic or have other hazards associated with them .

Future Directions

The future directions for research on a compound like “(2r,3s)-2-amino-3-hydroxyhexanoic Acid” would depend on its specific properties and potential applications. For example, if it has medicinal properties, future research might focus on drug development and clinical trials .

properties

IUPAC Name

(2R,3S)-2-amino-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYPWROJNTIRE-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]([C@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546658
Record name (3S)-3-Hydroxy-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,3s)-2-amino-3-hydroxyhexanoic Acid

CAS RN

59286-25-8
Record name (3S)-3-Hydroxy-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
A Chang, D Schomburg, I Schomburg - 2010 - books.google.com
Page 1 Schomburg Schomburg Editors SUPPLEMENT VOLUME 87 CLASS 4-6 _ “l î" Lyases-Isomerasesl ‘ \ Lígases E i * ` ч Page 2 Springer Handbook of Enzymes Supplement …
Number of citations: 0 books.google.com

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